- Selective Electrocatalytic Oxidation of Sorbitol to Fructose and Sorbose, ChemSusChem, 2015, 8(6), 970-973

Cas no 95-43-2 (D-Threose (~0.4 M aqueous solution))

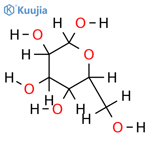

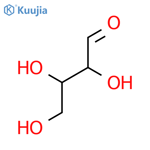

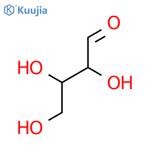

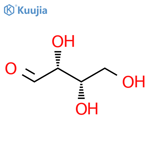

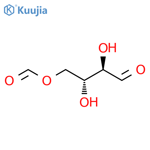

95-43-2 structure

Produktname:D-Threose (~0.4 M aqueous solution)

D-Threose (~0.4 M aqueous solution) Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (2S,3R)-2,3,4-Trihydroxybutanal

- D-(-)-Threose

- D-Threose

- Butanal,2,3,4-trihydroxy-, (2S,3R)-

- D -(-)-THREOSE SYRUP

- D-(?)-Threose

- (2S,3R)-2,3,4-Trihydroxybutanal (ACI)

- Butanal, 2,3,4-trihydroxy-, [S-(R*,S*)]- (ZCI)

- Threose, D- (8CI)

- D

- (2S,3R)-2,3,4-Trihydroxy-butanal; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal; D-(-)-Threose;

- DTXSID101017421

- NS00078950

- T3649

- UNII-B74AT64234

- YTBSYETUWUMLBZ-QWWZWVQMSA-N

- 4EHO9A06LX

- D-THREOSE [MI]

- Q423233

- Butanal, 2,3,4-trihydroxy-, (2R,3S)-rel-

- Threose, DL-

- B74AT64234

- AKOS015905458

- Butanal, 2,3,4-trihydroxy-, (2S,3R)-

- 95-43-2

- D-Threo-tetrose

- DL-Threose

- J-200001

- 29884-64-8

- 9B9D25D1-BACD-403A-8BFD-5F1BEFD8B9B3

- BS-33313

- GEO-04658

- CHEBI:28587

- Threose, (+/-)-

- EINECS 202-418-0

- SCHEMBL23308

- D-Threose (~0.4 M aqueous solution)

- NS00078801

- (+/-)-Threose

- Threose, D-

- Threose

- UNII-4EHO9A06LX

-

- MDL: MFCD00043042

- Inchi: 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1

- InChI-Schlüssel: YTBSYETUWUMLBZ-QWWZWVQMSA-N

- Lächelt: [C@@H](O)(CO)[C@H](O)C=O

Berechnete Eigenschaften

- Genaue Masse: 120.042

- Monoisotopenmasse: 120.042

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 8

- Anzahl drehbarer Bindungen: 3

- Komplexität: 84.1

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -1.9

- Topologische Polaroberfläche: 69.9

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Köstliches Kristall, süß im Geschmack

- Dichte: 1.0500 (rough estimate)

- Schmelzpunkt: 130 ºC

- Siedepunkt: 144.07°C (rough estimate)

- Flammpunkt: 156.2°C

- Brechungsindex: 1.4502 (estimate)

- PSA: 69.92000

- LogP: -1.94320

- Löslichkeit: Löslich im Wasser, wenig löslich im Alkohol, unlöslich im Äther und Erdölether

- Spezifische Rotation: D20 -12.3° (20 min, c = 4)

- Merck: 9381

D-Threose (~0.4 M aqueous solution) Sicherheitsinformationen

- WGK Deutschland:3

- FLUKA MARKE F CODES:3-10

- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)

- Lagerzustand:0-10°C

D-Threose (~0.4 M aqueous solution) Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.25g |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97% | 0.25g |

¥2126 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.1g |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97% | 0.1g |

¥1275 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.1g |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97% | 0.1g |

1275.00 | 2021-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3649-1G |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97.0%(LC) | 1G |

2990.0CNY | 2021-07-15 | |

| TRC | T405510-100mg |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 100mg |

$ 207.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3649-200MG |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97.0%(LC) | 200MG |

990CNY | 2021-05-07 | |

| TRC | T405510-1000mg |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 1g |

$1573.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214795-50 mg |

D-(−)-Threose, |

95-43-2 | ≥60% | 50mg |

¥534.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285394-250mg |

D-Threose, |

95-43-2 | 250mg |

¥1504.00 | 2023-09-05 | ||

| 1PlusChem | 1P00IJ56-50mg |

Butanal, 2,3,4-trihydroxy-, (2S,3R)- |

95-43-2 | ≥90% | 50mg |

$166.00 | 2023-12-15 |

D-Threose (~0.4 M aqueous solution) Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Oxalic acid , Lead tetraacetate

Referenz

- Applications of an asymmetric [2 + 2]-photocycloaddition. Total synthesis of (-)-echinosporin. Construction of an advanced 11-deoxyprostaglandin intermediate, Journal of the American Chemical Society, 1992, 114(7), 2567-76

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.5, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt

Referenz

- Efficient biocatalytic processes for highly valuable terminally phosphorylated C5 to C9 D-ketoses, Green Chemistry, 2014, 16(3), 1109-1113

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Use of a Grignard reagent to lengthen a triose carbon chain, Canadian Journal of Chemistry, 1967, 45(23), 2921-5

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Perchloric acid Solvents: Tetrahydrofuran , Water

Referenz

- Reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl ethylthiomethyl sulfoxide, Anales de Quimica, 1986, 82(2), 140-3

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- D-fructose-6-phosphate aldolase in organic synthesis: Cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds, Chemistry - A European Journal, 2009, 15(15), 3808-3816

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Oxidative decarboxylation of aldonolactones by cerium(IV) sulfate in aqueous sulfuric acid. Part II. Mechanism and kinetics; synthesis of D-lyxose, D-erythrose and D-threose, Anales de la Asociacion Quimica Argentina, 1978, 66(1), 57-63

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: Fructose-6-phosphate aldolase

Referenz

- Engineering the Donor Selectivity of D-Fructose-6-Phosphate Aldolase for Biocatalytic Asymmetric Cross-Aldol Additions of Glycolaldehyde, Chemistry - A European Journal, 2014, 20(39), 12572-12583

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7, rt

Referenz

- Biocatalytic construction of quaternary centers by aldol addition of 3,3-disubstituted 2-oxoacid derivatives to aldehydes, Journal of the American Chemical Society, 2020, 142(46), 19754-19762

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Method for preparation of aldotetroses by photocatalytic reaction of aldonic acid salts or aldonic acid δ-lactones, Japan, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Process for the production of an aldose derivative, European Patent Organization, , ,

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: 2882064-88-0 (Zn-complexes) ; 2 h, rt

Referenz

- Mechano-catalysis boosts glycolaldehyde conversion to tetroses over a new Zn-COF catalyst, New Journal of Chemistry, 2023, 47(2), 558-562

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Water ; 48 h, rt

Referenz

- Catalytic Gels for a Prebiotically Relevant Asymmetric Aldol Reaction in Water: From Organocatalyst Design to Hydrogel Discovery and Back Again, Journal of the American Chemical Society, 2020, 142(9), 4379-4389

Herstellungsverfahren 15

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Hydrochloric acid Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.7, rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Referenz

- Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate Aldolase, Angewandte Chemie, 2009, 48(30), 5521-5525

Herstellungsverfahren 17

Reaktionsbedingungen

Referenz

- Silver(I) carbonate on celite, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Catalysts: Ammonium tungsten oxide Solvents: Water ; 30 s, 190 °C; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referenz

- Efficient Production of Biomass-Derived C4 Chiral Synthons in Aqueous Solution, ChemCatChem, 2017, 9(22), 4179-4184

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Catalysts: D-threo-Hexos-5-ulose, 2,6-dideoxy-, 1-(dimethyl acetal) Solvents: Water ; overnight, rt

Referenz

- Efficient immobilization of fructose-6-phosphate aldolase in layered double hydroxide: improved stereoselective synthesis of sugar analogues, New Journal of Chemistry, 2011, 35(4), 776-779

Herstellungsverfahren 20

Herstellungsverfahren 21

Reaktionsbedingungen

1.1 Catalysts: Ammonium molybdenum oxide Solvents: Water

Referenz

- Reactions of saccharides catalyzed by molybdate ions. XLVII. Effect of molybdate ions on transformation of lower aldoses, Chemical Papers, 1992, 46(4), 257-60

D-Threose (~0.4 M aqueous solution) Raw materials

- Dihydroxyacetone

- Glycoaldehyde Dimer

- (2R,3R)-4-(Formyloxy)-2,3-dihydroxybutanal

- Acetaldehyde, hydroxy-(9CI)

- alpha-D-Pyranose-form-Talose,

- D-Erythrose

- D-Threitol

- D-Erythrulose (~0.3 M in Water, ~90%)

- α-[(Ethylsulfinyl)(ethylthio)methyl]-2,2-dimethyl-1,3-dioxolane-4-methanol

D-Threose (~0.4 M aqueous solution) Preparation Products

D-Threose (~0.4 M aqueous solution) Verwandte Literatur

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Monosaccharide

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Monosaccharide

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95-43-2)D-Threose (~0.4 M aqueous solution)

Reinheit:99%

Menge:1g

Preis ($):336.0